molecular formula C10H15N3O4S B13324692 N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide

N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13324692
M. Wt: 273.31 g/mol
InChI Key: BONLDXOCBXOPDD-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes both nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonamide group. The final step involves the methylation of the amino group to achieve the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-N-[2-(methylamino)ethyl]-4-aminobenzene-1-sulfonamide.

Scientific Research Applications

N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-(methylamino)ethyl]aniline
  • N-Methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide
  • N-Methyl-N-[2-(methylamino)ethyl]-4-aminobenzene-1-sulfonamide

Uniqueness

N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-11-7-8-12(2)18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,11H,7-8H2,1-2H3

InChI Key

BONLDXOCBXOPDD-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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